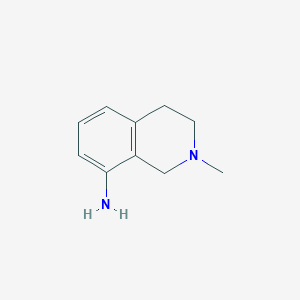
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine
Cat. No. B1626412
Key on ui cas rn:
14788-34-2
M. Wt: 162.23 g/mol
InChI Key: PXAVAZKTFFJJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07696229B2
Procedure details


Into a 250 mL 3-necked round bottom flask was added a solution of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline (4.85 g, 17.89 mmol) in CH3OH/Et3N(anhydrous) (150/15 mL). To the mixture was added Pd/C (4.5 g). Hydrogen gas was bubbled into the mixture The resulting solution was allowed to react, with stirring, for 3 hours while the temperature was maintained at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:1). A filtration was performed. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. The resulting solution was diluted with 50 mL of Na2CO3 (10%). The resulting solution was extracted four times with 50 mL of ethyl acetate and the organic layers combined and dried over Na2SO4. The residue was purified by eluting through a column with a 50:1 CH2Cl2/MeOH solvent system. This resulted in 2.57 g (89%) of 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-amine as a light yellow oil.
Quantity
4.85 g
Type
reactant
Reaction Step One

[Compound]
Name
CH3OH Et3N(anhydrous)
Quantity
15 mL
Type
solvent
Reaction Step One

[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]([CH3:15])[CH2:7]2>[Pd]>[CH3:15][N:6]1[CH2:5][CH2:4][C:3]2[C:8](=[C:9]([NH2:12])[CH:10]=[CH:11][CH:2]=2)[CH2:7]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.85 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C2CCN(CC2=C(C=C1)[N+](=O)[O-])C
|
[Compound]
|
Name
|
CH3OH Et3N(anhydrous)
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
ethyl acetate petroleum ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
4.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring, for 3 hours while the temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Hydrogen gas was bubbled into the mixture The resulting solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
A filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated by evaporation under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting solution was diluted with 50 mL of Na2CO3 (10%)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting solution was extracted four times with 50 mL of ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified
|
WASH
|
Type
|
WASH
|
|
Details
|
by eluting through a column with a 50:1 CH2Cl2/MeOH solvent system
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This resulted in 2.57 g (89%) of 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-amine as a light yellow oil
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1CC2=C(C=CC=C2CC1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
